1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one
Description
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
Molecular Formula |
C12H13BrF2O2 |
|---|---|
Molecular Weight |
307.13 g/mol |
IUPAC Name |
1-bromo-3-[3-(difluoromethoxy)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O2/c1-2-10-8(6-9(16)7-13)4-3-5-11(10)17-12(14)15/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
IDTNKAZZCYTNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC(F)F)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can yield the corresponding amine derivative.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine atom can form a covalent bond with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one can be compared with other brominated ketones such as:
1-Bromo-3-chloropropane: Used as a linker in the synthesis of various compounds, but lacks the difluoromethoxy group, making it less lipophilic.
1-Bromo-3-phenylpropane: Similar in structure but lacks the difluoromethoxy and ethyl groups, which may affect its reactivity and applications.
The presence of the difluoromethoxy and ethyl groups in 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Biological Activity
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one is a brominated ketone with significant potential in various biological applications. Its unique structure, which includes a difluoromethoxy group and an ethyl-substituted phenyl ring, suggests a range of biological activities, primarily due to its ability to interact with biological molecules through covalent bonding.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrF₂O₂ |
| Molecular Weight | 307.13 g/mol |
| IUPAC Name | 1-bromo-3-[3-(difluoromethoxy)-2-ethylphenyl]propan-2-one |
| InChI Key | IDTNKAZZCYTNIS-UHFFFAOYSA-N |
The biological activity of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one is primarily attributed to its mechanism of action, which involves:
- Covalent Bonding: The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Increased Lipophilicity: The difluoromethoxy group enhances the compound's ability to penetrate biological membranes, improving its bioavailability and interaction with cellular targets.
Biological Applications
1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one has been investigated for various biological applications:
1. Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies on fluorinated compounds have shown their effectiveness in inhibiting specific enzymes involved in metabolic pathways, which may be relevant for this compound as well .
2. Therapeutic Potential
The compound serves as a building block in the synthesis of potential therapeutic agents targeting neurological and inflammatory diseases. Its unique structure may allow for the development of drugs that can effectively modulate biological pathways associated with these conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one:
Comparative Analysis
To understand the unique properties of 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one, it is useful to compare it with similar brominated ketones:
| Compound Name | Lipophilicity | Biological Activity |
|---|---|---|
| 1-Bromo-3-chloropropane | Moderate | Limited enzyme interactions |
| 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one | High | Enhanced enzyme inhibition potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
